molecular formula C20H18F5NO2S B2929753 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 2034401-89-1

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No.: B2929753
CAS No.: 2034401-89-1
M. Wt: 431.42
InChI Key: BNRBPOALJPTZCR-UHFFFAOYSA-N
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Description

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic organic compound featuring a 1,4-thiazepane core scaffold and is characterized by the presence of multiple fluorine atoms. The strategic incorporation of fluorine atoms and a trifluoromethyl group is a common practice in medicinal chemistry, as these features can significantly influence a compound's properties by improving metabolic stability, enhancing cell membrane permeability, and increasing overall bioavailability . This makes such fluorinated building blocks highly valuable in the discovery and development of novel therapeutic agents. While the specific biological target and mechanism of action for this compound require further investigation, research into structurally related compounds highlights the potential of this chemical class. For instance, certain derivatives have been investigated for their role in targeting serotonin receptor pathways. Recent scientific publications indicate that inhibitors of the 5-hydroxytryptamine receptor 1D (HTR1D) and related receptors are being explored for their potential applications in oncology research, including in diseases such as breast cancer . Consequently, this compound serves as a sophisticated chemical tool for researchers in chemical biology and drug discovery, enabling studies focused on understanding cellular signaling pathways and identifying new potential targets for disease intervention.

Properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F5NO2S/c21-14-4-5-17(22)16(11-14)18-6-7-26(8-9-29-18)19(27)12-28-15-3-1-2-13(10-15)20(23,24)25/h1-5,10-11,18H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRBPOALJPTZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound belongs to a broader class of fluorinated ketones and heterocyclic derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Triazole-Based Fluorinated Ketones
  • Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Key Features:
  • Replaces the thiazepane ring with a 1,2,4-triazole core.
  • Includes a phenylsulfonyl group and a 2,4-difluorophenyl substituent.
    • Comparison :
  • The thiazepane in the target compound may offer greater conformational flexibility, possibly enhancing selectivity for specific targets.
Pyrazole Derivatives Targeting TRIP5/KIF11
  • Example: 1-(1-(2,5-Difluorophenyl)-4-(3-(3-fluoroazetidin-1-yl)propyl)-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone () Key Features:
  • Contains a pyrazole ring and a 2,5-difluorophenyl group .
  • Includes a fluoroazetidine substituent.
    • Comparison :
  • The pyrazole derivative’s azetidine group may enhance solubility, whereas the target compound’s trifluoromethylphenoxy group increases electron-withdrawing effects.
Antifungal Triazole Derivatives
  • Example: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone () Key Features:
  • Simplified structure with triazole and 2,4-difluorophenyl groups.
    • Comparison :
  • The target compound’s trifluoromethylphenoxy group may confer higher metabolic stability compared to the simpler triazole derivative.
  • Both compounds likely interact with fungal lanosterol 14α-demethylase, but the thiazepane ring in the target compound could reduce off-target effects.

Functional Analogues

Trifluoromethylphenyl Ethanones
  • Example: 1-(2-Hydroxy-4-trifluoromethylphenyl)-ethanone (CAS: 228572-69-8) () Key Features:
  • Contains a hydroxyl group adjacent to the trifluoromethylphenyl moiety.
    • Comparison :
  • The target compound’s phenoxy group replaces the hydroxyl, balancing lipophilicity and bioavailability.
Piperazine and Imidazole Derivatives
  • Example : 1-[4-(Trifluoromethyl)phenyl]imidazole ()
    • Key Features :
  • Features an imidazole ring and trifluoromethylphenyl group.
    • Comparison :
  • Imidazole derivatives are often used in antiviral or anticancer drugs due to their metal-chelating properties.
  • The target compound’s thiazepane ring may reduce toxicity compared to imidazole-based drugs.

Data Table: Structural and Functional Comparison

Compound Class Example Compound Molecular Weight Key Features Potential Applications
Thiazepane Fluoroketones Target Compound (CAS: 2034526-21-9) 415.4 1,4-Thiazepane, 2,5-difluorophenyl, trifluoromethylphenoxy Anticancer, CNS disorders
Triazole Fluoroketones 2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl-triazol-3-ylthio)-1-phenylethanone ~500 (estimated) Triazole, phenylsulfonyl, 2,4-difluorophenyl Antifungal, Enzyme inhibition
Pyrazole Derivatives 1-(1-(2,5-Difluorophenyl)-4-(fluoroazetidinyl)propyl-pyrazol-3-yl)ethanone ~450 (estimated) Pyrazole, fluoroazetidine, difluorophenyl Kinase inhibition, Cancer
Simple Triazole Ketones 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 237.2 Triazole, 2,4-difluorophenyl Antifungal
Hydroxy-Trifluoromethyl 1-(2-Hydroxy-4-trifluoromethylphenyl)-ethanone 204.15 Hydroxyl, trifluoromethylphenyl Synthetic intermediate

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including:

  • Friedel-Crafts acylation for introducing the ethanone group, using Lewis acid catalysts (e.g., AlCl₃) and acyl halides .
  • Nucleophilic substitution for incorporating the 2,5-difluorophenyl group into the thiazepane ring.
  • Etherification for attaching the 3-(trifluoromethyl)phenoxy moiety, optimized under pH 4–6 to minimize side reactions .

Optimization Tips:

  • Use anhydrous conditions and inert atmospheres to prevent hydrolysis of fluorinated intermediates.
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature (e.g., 60–80°C for thiazepane ring closure).

Basic: What spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of fluorinated aryl groups and thiazepane ring conformation. Use DMSO-d₆ to detect hydrogen bonding .
  • Mass Spectrometry (EI/ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for functional groups like CF₃ .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the thiazepane ring and fluorophenyl orientation .

Advanced: How can computational modeling predict binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., neurotransmitter receptors). Focus on fluorophenyl and CF₃ groups for hydrophobic binding .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to evaluate entropic contributions .
  • Free Energy Perturbation (FEP) : Quantify the impact of fluorine substitutions on binding energy (e.g., ΔΔG calculations) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature, cell lines) .
  • Purity Validation : Use HPLC-UV/ELSD to rule out impurities (>98% purity required for pharmacological studies) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from disparate studies, accounting for variables like solvent polarity .

Basic: What are critical safety considerations for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure to fluorinated intermediates .
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HF gas during hydrolysis) .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .

Advanced: How do fluorine atoms influence physicochemical properties?

Methodological Answer:

  • Lipophilicity : Fluorine increases logP (enhancing blood-brain barrier penetration) but reduces solubility. Use co-solvents (e.g., DMSO:PBS) for in vitro assays .
  • Metabolic Stability : CF₃ groups resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
  • Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes the thiazepane ring via inductive effects .

Advanced: What models evaluate pharmacological potential?

Methodological Answer:

  • In Vitro :
    • Cell Viability Assays : Use MTT/XTT on HEK-293 or SH-SY5Y cells to assess cytotoxicity .
    • Receptor Binding : Radioligand displacement assays (e.g., ³H-GABA for benzodiazepine receptors) .
  • In Vivo :
    • Rodent Models : Dose-response studies in mice (5–50 mg/kg, IP/PO) to measure anxiolytic or anticonvulsant effects .

Basic: How to design stability studies under storage conditions?

Methodological Answer:

  • Variables : Test temperature (-20°C, 4°C, 25°C), humidity (40–80% RH), and light exposure .
  • Analytical Methods :
    • HPLC : Quantify degradation products monthly over 12 months.
    • Karl Fischer Titration : Monitor moisture uptake in lyophilized samples .
  • Statistical Design : Use a split-plot factorial design with four replicates to identify significant degradation factors .

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